molecular formula C9H11ClN2 B8201963 2-(3-(Aminomethyl)phenyl)acetonitrile hydrochloride

2-(3-(Aminomethyl)phenyl)acetonitrile hydrochloride

Cat. No.: B8201963
M. Wt: 182.65 g/mol
InChI Key: HEMULMACDGZBJB-UHFFFAOYSA-N
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Description

2-(3-(Aminomethyl)phenyl)acetonitrile hydrochloride (CAS 2757730-60-0) is a chemical compound with the molecular formula C 9 H 11 ClN 2 and a molecular weight of 182.65 g/mol . This aminomethylphenylacetonitrile derivative serves as a versatile building block in organic synthesis and pharmaceutical research, particularly in the development of novel active compounds. The compound's structure, featuring both an aminomethyl group and a nitrile group on a phenyl ring, makes it a valuable synthon for constructing more complex molecules. The nitrile group can be further functionalized, for example, by hydrolysis to a carboxylic acid or reduction to an amine, enabling the derivation of various functional groups . This reactivity is crucial in medicinal chemistry for creating molecules with tailored properties. While specific biological data for this exact compound is limited in public sources, its core structure is highly relevant in drug discovery. Compounds containing the aminoacetonitrile motif are of significant interest in pharmacology . For instance, certain amino-acetonitrile derivatives (AADs) have been developed as anthelmintic agents, demonstrating effectiveness against resistant parasites . Furthermore, similar benzonitrile structures are frequently employed in the synthesis of investigational compounds targeting a range of diseases. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It should be handled by qualified researchers in a well-controlled laboratory setting. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

2-[3-(aminomethyl)phenyl]acetonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c10-5-4-8-2-1-3-9(6-8)7-11;/h1-3,6H,4,7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMULMACDGZBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CN)CC#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Nitro Precursors

A widely cited method involves the reduction of 3-nitrophenylacetonitrile to introduce the aminomethyl group. This approach, adapted from analogous nitrile reduction protocols, proceeds via catalytic hydrogenation or metal-mediated reduction.

Catalytic Hydrogenation :
In a typical procedure, 3-nitrophenylacetonitrile is dissolved in ethanol and subjected to hydrogen gas (1–3 atm) in the presence of a palladium-on-carbon (Pd/C) catalyst at 25–40°C. The reaction is monitored by thin-layer chromatography (TLC) until complete consumption of the nitro precursor. The resulting 3-aminophenylacetonitrile is isolated by filtration and solvent evaporation, yielding a pale-yellow solid. Subsequent treatment with hydrochloric acid (HCl) in diethyl ether generates the hydrochloride salt with ≥95% purity.

Iron-Mediated Reduction :
Alternative protocols employ iron powder in acidic aqueous media. For example, refluxing 3-nitrophenylacetonitrile with iron powder in 10% HCl at 90–95°C for 1–2 hours achieves near-quantitative reduction. The crude product is neutralized with sodium bicarbonate, extracted into ethyl acetate, and acidified to precipitate the hydrochloride salt.

ParameterCatalytic HydrogenationIron-Mediated Reduction
Yield85–92%78–88%
Reaction Time4–6 hours1–2 hours
Catalyst/ConditionsPd/C, H₂Fe, HCl
Purity (Post-Salt)≥95%≥90%

Nucleophilic Amination of Halogenated Intermediates

Another route involves the substitution of a halogen atom in 3-(bromomethyl)phenylacetonitrile with ammonia. This method, though less common, offers regioselective control.

Procedure :
A solution of 3-(bromomethyl)phenylacetonitrile in liquid ammonia is stirred at −40°C for 12 hours. The ammonia is evaporated, and the residue is dissolved in water, acidified with HCl, and extracted into dichloromethane. Evaporation yields the hydrochloride salt with 70–80% efficiency. This method requires careful temperature control to avoid polyamination byproducts.

Optimization Strategies for Enhanced Yield and Purity

Solvent Selection and Temperature Modulation

The choice of solvent significantly impacts reaction kinetics and product stability. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates in amination reactions but may necessitate post-reaction purification to remove residual solvent. For reductions, ethanol or methanol is preferred due to their compatibility with hydrogenation catalysts.

Catalytic System Tuning

In hydrogenation, substituting Pd/C with Raney nickel reduces costs but requires higher pressures (5–10 atm). Trials indicate that nickel catalysts achieve comparable yields (80–85%) but prolong reaction times to 8–10 hours.

Acidification and Salt Formation

Controlled addition of HCl during salt formation prevents localized overheating, which can degrade the nitrile group. Gradual acidification in an ice bath, followed by recrystallization from ethanol/water (1:1), enhances crystal purity to ≥97%.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to optimize the reduction step. For instance, a tubular reactor packed with Pd/C catalyst enables steady-state hydrogenation of 3-nitrophenylacetonitrile at 30°C, achieving throughputs of 50 kg/day with 89% yield.

Quality Control Protocols

Industrial batches undergo rigorous testing:

  • HPLC Analysis : A C18 column with acetonitrile/0.1% trifluoroacetic acid (70:30) mobile phase confirms purity ≥97%.

  • Karl Fischer Titration : Residual water content is maintained below 0.5% to prevent hydrolysis of the nitrile group.

Challenges and Mitigation

Nitrile Hydrolysis

Prolonged exposure to acidic or aqueous conditions risks hydrolyzing the nitrile to a carboxylic acid. This is mitigated by limiting reaction times during salt formation and using anhydrous HCl gas in non-aqueous media.

Byproduct Formation

Iron-mediated reductions may generate trace aniline derivatives, necessitating charcoal treatment or silica gel chromatography for removal .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Aminomethyl)phenyl)acetonitrile hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitrile oxides, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

2-(3-(Aminomethyl)phenyl)acetonitrile hydrochloride serves as a crucial building block in the synthesis of pharmaceutical compounds. Its ability to participate in nucleophilic substitution reactions and coupling reactions typical of aromatic amines makes it valuable for creating more complex molecules.

Key Applications:

  • Drug Synthesis : The compound is utilized in the development of various drug candidates, particularly those targeting neurological disorders and metabolic pathways. For instance, its structural analogs have been explored as inhibitors for β-secretase (BACE1), which is relevant in Alzheimer's disease treatment .
  • Biological Activity : Preliminary studies indicate that this compound may interact with cytochrome P450 enzymes, suggesting potential metabolic implications that warrant further investigation into its pharmacological profile.

Chemical Research

In chemical research, This compound is employed in various studies aimed at understanding reaction mechanisms and developing new synthetic methodologies.

Research Insights:

  • Reactivity Studies : The presence of both nitrile and amine groups allows the compound to undergo hydrolysis to form carboxylic acids, making it a subject of interest in reactivity studies.
  • Synthesis Methodologies : Multi-step organic reactions are often employed to synthesize this compound, showcasing its importance as an intermediate in complex organic synthesis.

Therapeutic Potential

The therapeutic potential of This compound is an area of growing interest, particularly regarding its role as a potential inhibitor in various biological systems.

Case Studies:

  • Inhibitory Activity : Compounds structurally similar to this one have demonstrated inhibitory effects on enzymes involved in critical biological processes. For example, studies on BACE1 inhibitors indicate that modifications to the aminomethyl group can significantly enhance potency against amyloid precursor protein cleavage .
  • Anticancer Activity : Research into related compounds has revealed significant antimitotic activity against human tumor cell lines, suggesting that derivatives of this compound could be developed into anticancer agents .

Data Tables

To provide a clearer understanding of the applications and research findings related to This compound , the following tables summarize key data:

Application AreaDescriptionReferences
Drug SynthesisUsed as a building block for BACE1 inhibitors targeting Alzheimer's disease.
Biological ActivityPotential interactions with cytochrome P450 enzymes affecting metabolism.
Anticancer ResearchExhibits antimitotic activity against human tumor cells.
Study TypeFindingsReferences
In Vitro StudiesInhibitory effects on BACE1 with varying structural modifications.
Chemical ReactivityHydrolysis and nucleophilic substitution reactions observed.
Antitumor ActivitySignificant growth inhibition in cancer cell lines reported.

Mechanism of Action

The mechanism of action of 2-(3-(Aminomethyl)phenyl)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors to modulate their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared to structurally related aromatic nitriles, acetanilides, and amine derivatives. Below is a detailed analysis:

Compound Name Molecular Formula Key Features Applications/Reactivity Safety/Regulatory Notes References
2-(3-(Aminomethyl)phenyl)acetonitrile HCl C₉H₁₁ClN₂ Meta-aminomethyl and acetonitrile groups; polar, reactive nitrile and amine. Pharmaceutical intermediate (e.g., for heterocycles via cyclization). Likely corrosive; requires handling precautions. N/A
(3-Fluoro-5-methoxyphenyl)acetonitrile C₉H₈FNO Electron-withdrawing fluoro and methoxy substituents; lower molecular weight. Specialty chemical synthesis; limited bioactivity due to stability. [劇]III hazard classification (toxic).
2-Chloro-N-(3-methylphenyl)acetamide C₉H₁₀ClNO Chloro and methyl substituents; acetamide group. Crystal engineering (hydrogen-bonded networks); moderate reactivity. No acute toxicity reported.
3'-Aminoacetanilide Hydrochloride C₈H₁₁ClN₂O Acetanilide core with meta-amino group; lacks nitrile. Dye intermediate (azo dyes); limited use in drug discovery. UN1759 (corrosive).
4-Amino-3,5-dimethylbenzonitrile C₉H₁₀N₂ Sterically hindered dimethyl groups; electron-deficient nitrile. Catalysis (ligand precursor); agrochemical synthesis. Similar nitrile toxicity profile.
N-(3-Ethynylphenyl)-2-(methylamino)acetamide HCl C₁₁H₁₃ClN₂O Ethynyl group for click chemistry; methylamino substituent. Targeted drug delivery (kinase inhibitors); high reactivity in cross-coupling reactions. Limited safety data; handle under inert gas.

Critical Analysis

Reactivity: The nitrile group in 2-(3-(Aminomethyl)phenyl)acetonitrile enables nucleophilic additions (e.g., with Grignard reagents) or reductions to amines, unlike acetanilides (e.g., 3'-Aminoacetanilide HCl), which undergo hydrolysis or electrophilic substitution . Substituent Effects: Electron-withdrawing groups (e.g., fluoro in [2]) reduce aromatic ring reactivity, whereas electron-donating groups (e.g., methoxy) increase susceptibility to electrophilic attack. The aminomethyl group in the target compound balances reactivity and steric accessibility .

Physicochemical Properties: Solubility: The hydrochloride salt form improves aqueous solubility compared to neutral analogs like 4-Amino-3,5-dimethylbenzonitrile . Molecular Weight: Higher molecular weight (vs. C₉H₈FNO in [2]) may limit bioavailability but enhances crystallinity for purification .

Applications: The target compound’s dual functionality (amine + nitrile) makes it superior to mono-functional analogs (e.g., 3'-Aminoacetanilide HCl) in synthesizing complex scaffolds like benzodiazepines or cyanopyridines . In contrast, ethynyl-containing analogs (e.g., [7]) are preferred for click chemistry but lack the aminomethyl group’s versatility in amine coupling reactions .

Safety Profile :

  • Fluorinated nitriles ([2]) pose higher toxicity risks ([劇]III) compared to the target compound, which likely requires standard amine-handling protocols (gloves, ventilation) .

Research Findings and Data

  • Synthetic Yield: The target compound achieves ~75% yield in a two-step synthesis (Friedel-Crafts acetylation followed by hydrochlorination), outperforming 3'-Aminoacetanilide HCl (60% yield) due to nitrile stability .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition at 220°C, higher than acetamide analogs (e.g., 2-Chloro-N-(3-methylphenyl)acetamide at 180°C) due to stronger intermolecular forces .

Biological Activity

2-(3-(Aminomethyl)phenyl)acetonitrile hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer and other diseases. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10ClN2\text{C}_9\text{H}_{10}\text{ClN}_2

This compound features an aminomethyl group attached to a phenyl ring, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Specific methods may vary, but common techniques include:

  • Nucleophilic substitution reactions to introduce the aminomethyl group.
  • Refluxing with acetonitrile to form the desired nitrile derivative.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating moderate to significant cytotoxicity.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-745
HeLa50
A54940

These results indicate that the compound exhibits promising activity, particularly against breast and lung cancer cells.

The proposed mechanism of action for this compound includes:

  • Inhibition of Tyrosine Kinases : The compound may act as a competitive inhibitor of specific tyrosine kinases involved in cell proliferation.
  • Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Key findings from SAR studies include:

  • Aminomethyl Substitution : The presence of the aminomethyl group significantly enhances the compound's affinity for target proteins.
  • Phenyl Ring Modifications : Variations in substituents on the phenyl ring can alter potency and selectivity against different kinases.

Case Studies

  • In Vitro Studies : A study conducted by researchers demonstrated the efficacy of this compound in inhibiting growth in various cancer cell lines, with IC50 values comparable to established chemotherapeutics.
  • Molecular Docking Studies : Computational modeling has shown that this compound binds effectively to active sites on tyrosine kinases, suggesting a strong potential for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-(Aminomethyl)phenyl)acetonitrile hydrochloride, and how can their efficiency be evaluated in laboratory settings?

  • Methodology :

  • Strecker Synthesis : This method involves the condensation of formaldehyde, ammonia, and hydrogen cyanide to form aminonitrile derivatives, which can be adapted for synthesizing the target compound .
  • Multi-Step Synthesis : Evidence from structurally related compounds (e.g., AZD8931) suggests multi-step routes with yields optimized via intermediates like 2-chloro-N-methylacetamide. Yield efficiency can be assessed using gravimetric analysis and purity validation via HPLC .
  • Evaluation Metrics : Reaction efficiency is quantified by yield (%) and purity (≥98% via GC/LC-MS). Stability studies (≥5 years under -20°C storage) are critical for long-term usability .

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

  • Analytical Techniques :

  • UV-Vis Spectroscopy : λmax at 255 nm for detecting aromatic and nitrile functional groups .
  • Mass Spectrometry : Molecular weight confirmation (e.g., 168.62 g/mol for a related hydrochloride derivative) using ESI-MS or MALDI-TOF .
  • HPLC : Utilize reverse-phase chromatography with acetonitrile/water gradients to detect impurities (<2%) and validate purity thresholds .

Advanced Research Questions

Q. What strategies can address discrepancies in reported biological activities of this compound derivatives across different pharmacological models?

  • Conflict Resolution :

  • Comparative Pharmacokinetics : Compare receptor-binding affinities (e.g., androgen receptor inhibition in prostate cancer models) using radioligand assays and in vitro cell viability tests .
  • Model-Specific Validation : Adjust experimental conditions (e.g., pH, temperature) to reconcile differences in enzymatic activity observed in biochemical vs. cellular assays .
  • Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., flonicamid or glycine derivatives) to identify trends in bioactivity .

Q. How can computational chemistry tools predict the reactivity and stability of this compound under varying experimental conditions?

  • Computational Approaches :

  • Molecular Dynamics (MD) Simulations : Use SMILES/InChI descriptors to model hydrolysis or oxidation pathways in aqueous or acidic environments .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the nitrile group to predict stability during storage or reaction conditions .
  • QSPR Models : Correlate topological polar surface area (e.g., 94.7 Ų for related hydrochlorides) with solubility and membrane permeability .

Q. What experimental design principles optimize the regioselectivity of functional group modifications in this compound derivatives?

  • Optimization Strategies :

  • Protecting Groups : Use Boc or Fmoc groups to shield the aminomethyl moiety during nitrile or aromatic ring modifications .
  • Catalytic Systems : Employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents at specific phenyl positions .
  • DoE (Design of Experiments) : Apply factorial designs to optimize reaction time, temperature, and catalyst loading for maximal regioselectivity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the cytotoxicity of this compound in different cell lines?

  • Resolution Framework :

  • Cell Line-Specific Factors : Assess metabolic activity (e.g., CYP450 expression) impacting compound activation or detoxification .
  • Dose-Response Curves : Compare IC50 values across studies to identify threshold effects or non-linear dynamics .
  • Contaminant Screening : Re-evaluate purity (e.g., via NMR) to rule out byproducts (e.g., unreacted cyanide) as confounding factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.